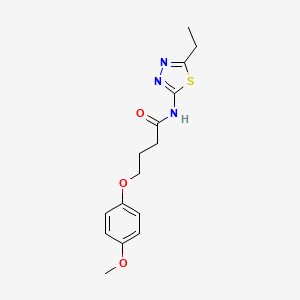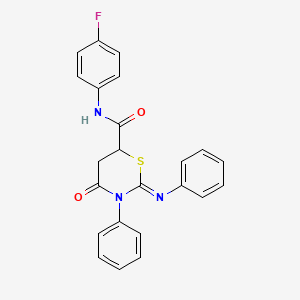![molecular formula C22H24Cl2N6S2 B11621399 4,6-Bis[(5-chloro-2-methylphenyl)amino]-1,3,5-triazin-2-yl diethylcarbamodithioate](/img/structure/B11621399.png)
4,6-Bis[(5-chloro-2-methylphenyl)amino]-1,3,5-triazin-2-yl diethylcarbamodithioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-ビス[(5-クロロ-2-メチルフェニル)アミノ]-1,3,5-トリアジン-2-イル ジエチルカルバモジチオアートは、その独特の化学構造と特性で知られる複雑な有機化合物です。この化合物は、クロロ、メチル、アミノ、トリアジニル、ジエチルカルバモジチオアートなどの複数の官能基が存在することを特徴としています。
準備方法
合成経路と反応条件
4,6-ビス[(5-クロロ-2-メチルフェニル)アミノ]-1,3,5-トリアジン-2-イル ジエチルカルバモジチオアートの合成は、通常、複数段階の反応を伴います。一般的な合成経路には、次の手順が含まれます。
トリアジンコアの形成: トリアジンコアは、シアヌルクロリドなどの適切な前駆体とアミンを環状縮合させることで合成されます。
アミノ基の導入: アミノ基は、トリアジンコアを5-クロロ-2-メチルアニリンと制御された条件下で反応させることで導入されます。
ジエチルカルバモジチオアートの付加: 最後の段階では、中間生成物をジエチルカルバモジチオアートと反応させて、目的の化合物を形成します。
工業的生産方法
この化合物の工業的生産では、同様の合成経路が採用される場合がありますが、規模が大きくなります。温度、圧力、溶媒の選択などの反応条件は、高収率と高純度を確保するために最適化されています。連続フローリアクターや自動合成などの高度な技術が、効率性とスケーラビリティを向上させるために採用される場合があります。
化学反応の分析
反応の種類
4,6-ビス[(5-クロロ-2-メチルフェニル)アミノ]-1,3,5-トリアジン-2-イル ジエチルカルバモジチオアートは、以下を含む様々な化学反応を起こします。
酸化: この化合物は、強力な酸化剤を用いて酸化させることができ、対応するスルホキシドまたはスルホンを生成します。
還元: 還元反応は、水素化リチウムアルミニウムなどの還元剤を用いて行うことができ、アミンやその他の還元された誘導体の生成につながります。
一般的な試薬と条件
酸化: 過酸化水素またはm-クロロ過安息香酸(m-CPBA)は、一般的に使用される酸化剤です。
還元: 水素化リチウムアルミニウム(LiAlH4)または水素化ホウ素ナトリウム(NaBH4)は、一般的な還元剤です。
置換: アミン、チオール、アルコキシドなどの求核剤は、塩基性または酸性条件下で使用することができます。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬や条件によって異なります。例えば、酸化によってスルホキシドまたはスルホンが生成される可能性があり、一方、還元によってアミンやその他の還元された形態が生成される可能性があります。
科学研究における用途
4,6-ビス[(5-クロロ-2-メチルフェニル)アミノ]-1,3,5-トリアジン-2-イル ジエチルカルバモジチオアートは、科学研究において幅広い用途があります。
化学: より複雑な分子の合成のためのビルディングブロックとして、また様々な有機反応における試薬として使用されます。
生物学: この化合物の独特の構造により、生体分子と相互作用することが可能になり、生化学研究や創薬に役立ちます。
産業: 特定の性質を持つ特殊化学品、農薬、材料の製造に使用されます。
科学的研究の応用
1-({4,6-BIS[(5-CHLORO-2-METHYLPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL}SULFANYL)-N,N-DIETHYLMETHANETHIOAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用機序
4,6-ビス[(5-クロロ-2-メチルフェニル)アミノ]-1,3,5-トリアジン-2-イル ジエチルカルバモジチオアートの作用機序には、分子標的や経路との相互作用が含まれます。この化合物は、特定の酵素や受容体に結合し、それらの活性を調節することがあります。複数の官能基の存在により、様々な生化学プロセスに参加することができ、観察される効果をもたらします。
類似の化合物との比較
類似の化合物
4,6-ジクロロ-1,3,5-トリアジン: 類似の核構造を持つが、置換基が異なる、より単純なトリアジン誘導体です。
2,4,6-トリス(2-ピリジル)-1,3,5-トリアジン: クロロ基とアミノ基の代わりにピリジル基を持つ、別のトリアジン化合物です。
4,6-ビス(2,4-ジクロロフェニルアミノ)-1,3,5-トリアジン: ジクロロフェニルアミノ置換基を持つ関連化合物です。
独自性
4,6-ビス[(5-クロロ-2-メチルフェニル)アミノ]-1,3,5-トリアジン-2-イル ジエチルカルバモジチオアートは、トリアジンコアにクロロ基とアミノ基の両方が存在し、さらにジエチルカルバモジチオアート部分が存在することにより、独特です。官能基のこの組み合わせにより、独特の化学的および生物学的性質が与えられ、様々な用途に役立ちます。
類似化合物との比較
Similar Compounds
1,3,5-Triazine Derivatives: Compounds with similar triazine rings but different substituents.
Amino-Triazines: Compounds with amino groups attached to the triazine ring.
Sulfanyl-Triazines: Compounds with sulfanyl groups attached to the triazine ring.
Uniqueness
1-({4,6-BIS[(5-CHLORO-2-METHYLPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL}SULFANYL)-N,N-DIETHYLMETHANETHIOAMIDE is unique due to its specific combination of substituents, which confer distinct chemical and biological properties
特性
分子式 |
C22H24Cl2N6S2 |
|---|---|
分子量 |
507.5 g/mol |
IUPAC名 |
[4,6-bis(5-chloro-2-methylanilino)-1,3,5-triazin-2-yl] N,N-diethylcarbamodithioate |
InChI |
InChI=1S/C22H24Cl2N6S2/c1-5-30(6-2)22(31)32-21-28-19(25-17-11-15(23)9-7-13(17)3)27-20(29-21)26-18-12-16(24)10-8-14(18)4/h7-12H,5-6H2,1-4H3,(H2,25,26,27,28,29) |
InChIキー |
WNHYOUDIQSGPAV-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C(=S)SC1=NC(=NC(=N1)NC2=C(C=CC(=C2)Cl)C)NC3=C(C=CC(=C3)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-{[3-(morpholin-4-yl)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11621318.png)
![methyl 4-({[(2Z)-3-ethyl-4-oxo-2-(phenylimino)-1,3-thiazinan-6-yl]carbonyl}amino)benzoate](/img/structure/B11621321.png)

![Ethyl 4-{[4-(diethylamino)phenyl]amino}-8-methylquinoline-3-carboxylate](/img/structure/B11621340.png)
![N-cyclohexyl-6-imino-7-(3-methoxypropyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11621346.png)
![6-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)-N'-(3-nitrophenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11621351.png)

![ethyl 2-{(4E)-4-[4-(dimethylamino)benzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11621358.png)
![ethyl 7-ethyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11621381.png)
![5-{[5-(2-bromo-4-methylphenyl)furan-2-yl]methylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11621384.png)
![3-Chloro-N-[(Z)-[(4,6-dimethylpyrimidin-2-YL)amino][(2-propoxyphenyl)amino]methylidene]-1-benzothiophene-2-carboxamide](/img/structure/B11621392.png)
![3,3-dimethyl-6-(piperidin-1-yl)-8-(propan-2-yl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B11621401.png)
![dimethyl 4-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11621409.png)
![2-[(E)-2-(1H-indol-3-yl)ethenyl]-6-iodo-3-(2-methylphenyl)quinazolin-4(3H)-one](/img/structure/B11621417.png)
